氟化钇

描述

Synthesis Analysis

Yttrium fluoride can be synthesized through various methods, including the fluorolytic sol-gel route and high-temperature synthesis involving yttrium trihalides. For instance, nanoscopic yttrium acetate fluorides and yttrium oxide fluorides with tunable Y/F molar ratios have been prepared via the fluorolytic sol-gel route, revealing insights into their structural properties through NMR spectroscopy and X-ray diffraction (Scholz et al., 2015). Additionally, halide derivatives of yttrium ortho-oxomolybdate have been synthesized at high temperatures, demonstrating the versatility in the synthesis of yttrium fluoride-related compounds and their luminescent properties (Schleid et al., 2008).

Molecular Structure Analysis

The molecular structure of yttrium fluoride varies depending on the synthesis method and the specific yttrium fluoride compound. An organically templated yttrium fluoride exhibits a 'Super-Diamond' structure, highlighting the diversity in structural frameworks that can be achieved with yttrium fluoride (Stephens & Lightfoot, 2007).

Chemical Reactions and Properties

Yttrium fluoride participates in various chemical reactions, demonstrating its pseudolanthanide behavior in fluorine-rich hydrothermal solutions and its ability to form complexes with different coordination environments. Studies on fluorite have shown yttrium's unique behavior compared to lanthanides, providing insights into its chemical properties in hydrothermal vein fluorites (Bau & Dulski, 1995).

Physical Properties Analysis

The physical properties of yttrium fluoride, such as morphology and composition, can be controlled through methods like the salt-assisted hydrothermal method. This method allows for the synthesis of yttrium fluoride with different morphologies, highlighting the material's versatile physical properties (Qian et al., 2010).

Chemical Properties Analysis

The chemical properties of yttrium fluoride are influenced by its synthesis method and resulting molecular structure. For example, the presence of different halides in the compound's structure can affect its luminescence properties, as seen in YF[MoO4] and its suitability for doping to obtain luminescent materials (Schleid et al., 2008). Furthermore, the study of yttrium and rare-earth element behaviors in fluorine-rich hydrothermal fluids provides valuable insights into the chemical properties of yttrium fluoride in natural systems (Bau & Dulski, 1995).

科研应用

热液系统中的地球化学指标:钇在富氟热液溶液中的行为与其他稀土元素(REE)不同,表明它可以作为这种环境中的地球化学指标。富氟环境会导致钇表现为较重的伪镧系元素,这可以提供额外的地球化学信息 (Bau & Dulski, 1995)。

水溶性和化学形态:已经研究了钇(III)氟化物在高达250°C的温度下的溶解度和氟化物形态。这项研究对于理解钇在富氟热液系统中的行为以及与其他镧系元素的分馏 (Loges et al., 2013)。

化学和生物学中的上转换材料:氟化钠钇(NaYF4)是一种重要的上转换材料,在化学、材料科学和生物学中有应用。它的热液合成以及立方体和六角形多形体之间的相转换已经得到广泛研究 (Bard et al., 2020)。

亲水性钇基氟化物的合成:在各种条件下,Y2(OH)5NO3·nH2O前体的转化导致了亲水性氟化物如YF3和MYmFn的形成。这些材料在具有可调颜色发光性能的荧光体中有应用 (Xu et al., 2020)。

激光材料中的表面结构和形态:氟化钇锂(YLiF4)是一种激光材料,其表面结构、形态和稀土掺杂表面已经研究。这样的研究对于理解和改善激光材料的性能至关重要 (Littleford et al., 2012)。

从水溶液中吸附氟离子:钇负载的聚(羟羧酸)离子交换树脂在去除水溶液中的氟离子方面非常有效,突显了钇氟化物在环境修复中的潜力 (Haron等,1995)。

纳米颗粒的形成和光学性质:氟化钇形成具有不同结晶度、形状和大小的纳米颗粒的能力对于材料科学中的应用至关重要。其薄膜还表现出厚度相关的光学性质,对光学技术非常有价值 (Lemyre & Ritcey, 2005); (Shan et al., 2020)。

等离子室中的保护涂层:研究了氟化钇涂层的耐磨性和在等离子刻蚀过程中较低的颗粒污染,使它们在半导体制造中非常有价值 (Lin et al., 2017)。

YF3薄膜的ALD:已经研究了YF3薄膜的原子层沉积(ALD)及其生长特性和结构、光学和电学方面的性质,使它们在各种技术应用中具有相关性 (Pilvi et al., 2009)。

上转换荧光体:基于氟化钇的材料对于开发在红外激发下发出可见光的上转换荧光体至关重要。这对于显示技术和生物成像应用尤为重要 (Krämer等,2004)。

Safety And Hazards

未来方向

性质

IUPAC Name |

trifluoroyttrium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Y/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBORBHYCVONNJH-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

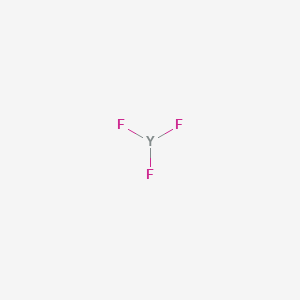

F[Y](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3Y, YF3 | |

| Record name | yttrium trifluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium_trifluoride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | yttrium fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Yttrium_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065595 | |

| Record name | Yttrium fluoride (YF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.90105 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless chunks; [MSDSonline] | |

| Record name | Yttrium fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8730 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Yttrium fluoride | |

CAS RN |

13709-49-4 | |

| Record name | Yttrium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13709-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yttrium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013709494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium fluoride (YF3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium fluoride (YF3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium trifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)

![4-[4-[[5-(2-bromoprop-2-enoylamino)-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]-2,5-dichlorobenzenesulfonic acid](/img/structure/B86986.png)

![7-Chlorothiazolo[5,4-D]pyrimidine](/img/structure/B86988.png)